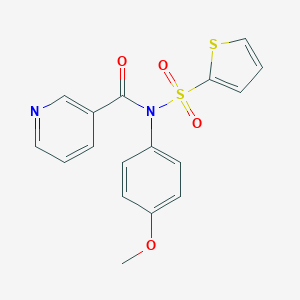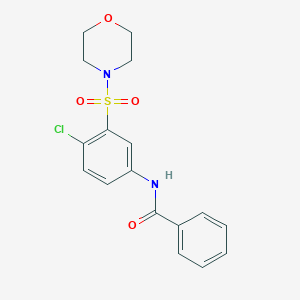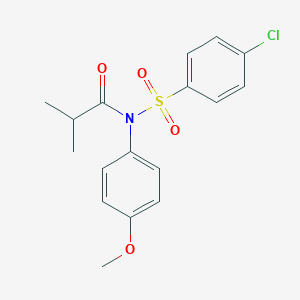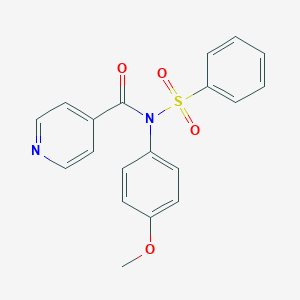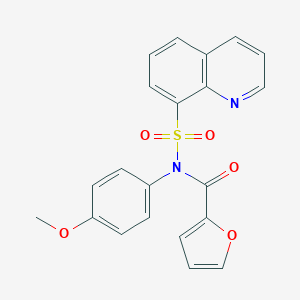![molecular formula C21H18N2O3S B280803 N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide, also known as TDPQ, is a synthetic compound that has shown potential in scientific research applications. TDPQ belongs to the class of compounds known as sulfonamides, which have been used extensively in medicinal chemistry due to their ability to inhibit enzymes and proteins. In
Mechanism of Action
The mechanism of action of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide involves its ability to inhibit enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many cancer cells. By inhibiting CAIX, this compound can slow down the growth of cancer cells and reduce their ability to metastasize. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound can increase the levels of dopamine in the brain, leading to neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which can damage cells and contribute to the development of cancer. In the brain, this compound has been shown to increase the levels of dopamine, leading to neuroprotective effects. This compound has also been shown to reduce inflammation in various tissues, which can contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has several advantages for lab experiments, including its high purity and yield, as well as its ability to inhibit specific enzymes and proteins. This compound has also been shown to have low toxicity, making it a safer alternative to other compounds used in scientific research. However, this compound also has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are still unknown.
Future Directions
There are several future directions for research on N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine the long-term effects of this compound on the brain and its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical settings.
Synthesis Methods
The synthesis of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide involves the reaction of 8-quinolinesulfonyl chloride with 1,2,3,4-tetrahydrodibenzo[b,d]furan-6-carboxylic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it an ideal compound for scientific research applications.
Scientific Research Applications
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has shown potential in various scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins. This compound has also been shown to have neuroprotective effects, reducing the damage caused by brain injuries and neurodegenerative diseases. Inflammation is another area where this compound has shown promise, with studies indicating that it can reduce inflammation in various tissues.
Properties
Molecular Formula |
C21H18N2O3S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C21H18N2O3S/c24-27(25,20-9-3-5-14-6-4-12-22-21(14)20)23-15-10-11-19-17(13-15)16-7-1-2-8-18(16)26-19/h3-6,9-13,23H,1-2,7-8H2 |
InChI Key |
OAPNKVYJKZKSPI-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-isonicotinoyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280720.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280724.png)
![N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B280725.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B280728.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)
![5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280731.png)

![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)
